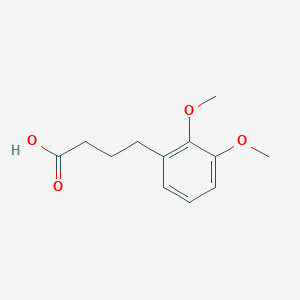

4-(2,3-Dimethoxyphenyl)butanoic acid

Description

Compound Identification and Standardized Nomenclature

For clarity and precision in scientific communication, 4-(2,3-Dimethoxyphenyl)butanoic acid is identified by a set of standardized nomenclature and identifiers. These are crucial for researchers to locate, identify, and procure the correct chemical entity for their work. The primary identifiers for this compound are detailed in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 64400-76-6 |

| Molecular Formula | C12H16O4 |

| SMILES String | COC1=CC=CC(=C1OC)CCCC(=O)O |

| Synonyms | Benzenebutyric acid, 2,3-dimethoxy- |

These identifiers are cataloged in extensive chemical databases such as PubChem, ensuring that researchers worldwide can access its structural and physicochemical properties. chemicalbook.com

Research Significance and Context within Advanced Organic Chemistry

The significance of this compound in advanced organic chemistry is primarily linked to its role as a precursor and a molecular scaffold. The butanoic acid portion of the molecule allows for a variety of classical carboxylic acid reactions, including esterification, amidation, and reduction to the corresponding alcohol. These transformations are fundamental in the construction of larger, more elaborate chemical structures.

The 2,3-dimethoxyphenyl group provides a site for electrophilic aromatic substitution reactions. The methoxy (B1213986) groups are ortho-, para-directing and activating, influencing the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation. This allows for the introduction of additional functional groups onto the aromatic ring, further expanding the synthetic possibilities.

In the broader context of medicinal chemistry, substituted phenylalkanoic acids, including butanoic acid derivatives, are a well-established class of compounds with a wide range of biological activities. google.com While specific research on the biological effects of this compound is not extensively published, its structural motifs are present in various pharmacologically active molecules. Therefore, it serves as a key intermediate in the synthesis of potential therapeutic agents. For instance, it is listed as an impurity in the synthesis of other compounds, highlighting its presence in synthetic pathways. clearsynth.com

Historical Development of Research Involving Butanoic Acid Derivatives with Substituted Phenyl Moieties

The exploration of butanoic acid derivatives with substituted phenyl groups is rooted in the broader history of medicinal chemistry, which has long recognized the therapeutic potential of naturally occurring and synthetic organic compounds. The journey began with the isolation and structural elucidation of natural products, many of which contained phenylalkanoic acid substructures.

In the early 20th century, systematic investigations into the synthesis and biological activities of synthetic organic compounds gained momentum. Phenylalkanoic acids were among the classes of molecules that attracted significant attention due to their structural similarity to natural signaling molecules and their potential to interact with biological targets. Early research often focused on modifying the alkyl chain length and the substitution pattern on the phenyl ring to understand structure-activity relationships.

The development of new synthetic methodologies throughout the 20th century, such as the Friedel-Crafts reaction and various reduction techniques, greatly facilitated the preparation of a wide array of substituted phenylbutanoic acids. orgsyn.org This allowed for more systematic exploration of their properties. For example, the synthesis of 4-phenylbutyric acid has been approached through various routes, including the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst. google.com

Over time, the focus of research has evolved from simple analgesic and anti-inflammatory agents to more complex therapeutic targets. The discovery that certain phenylalkanoic acid derivatives could modulate specific enzymes or receptors opened up new avenues for drug discovery. This historical progression has laid the groundwork for the contemporary use of compounds like this compound as versatile intermediates in the quest for novel and improved therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-10-7-3-5-9(12(10)16-2)6-4-8-11(13)14/h3,5,7H,4,6,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSUGDIFUQSGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305765 | |

| Record name | 4-(2,3-Dimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64400-76-6 | |

| Record name | NSC171629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,3-Dimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 4-(2,3-Dimethoxyphenyl)butanoic acid

The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve the transformation of precursor molecules that already contain the core dimethoxyphenyl and butanoyl or butenoyl framework.

Hydrolytic Approaches from Precursor Esters

A primary and direct method for the preparation of this compound involves the hydrolysis of its corresponding esters. This reaction, a classic transformation in organic chemistry, can be conducted under either acidic or basic conditions to cleave the ester bond, yielding the carboxylic acid and an alcohol.

Base-promoted hydrolysis, often referred to as saponification, is a common approach. For instance, the target acid can be synthesized from a precursor like Ethyl 4-(2,3-dimethoxyphenyl)butenoate. chemicalbook.com In this process, the ester is heated under reflux with a base, such as sodium hydroxide (B78521) (NaOH), in a mixed solvent system like methanol (B129727) and water. chemicalbook.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. A final acidification step with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to furnish the final this compound. chemicalbook.com

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Substrate | Ethyl 4-(2,3-dimethoxyphenyl)butenoate | Ester precursor |

| Base | Sodium Hydroxide (1N aq.) | Promotes hydrolysis of the ester |

| Solvent | Methanol/Water | Solubilizes reactants |

| Temperature | Reflux | Increases reaction rate |

| Acidification | Conc. Hydrochloric Acid | Protonates the carboxylate salt to yield the final acid |

Alternative Pathways and Yield Optimization Strategies

Beyond direct hydrolysis, an alternative and highly effective pathway involves a two-step sequence beginning with a Friedel-Crafts acylation, followed by a reduction. This method builds the desired carbon skeleton from simpler starting materials.

The synthesis would commence with the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with succinic anhydride (B1165640). This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), forms 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid. google.com The electrophilic acylium ion, generated from succinic anhydride and the Lewis acid, attacks the electron-rich aromatic ring of veratrole to create the new carbon-carbon bond.

The second step is the reduction of the keto group in the intermediate keto-acid to a methylene (B1212753) (CH₂) group. Several methods are available for this transformation:

Clemmensen Reduction : This classic method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the aryl-alkyl ketone. wikipedia.organnamalaiuniversity.ac.inbyjus.com It is particularly effective for substrates that are stable in strongly acidic conditions. organic-chemistry.org The carboxylic acid group is generally unaffected by these conditions. stackexchange.com

Wolff-Kishner Reduction : For substrates that are sensitive to strong acid, the Wolff-Kishner reduction offers a powerful alternative. organic-chemistry.org This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine, followed by heating with a strong base like potassium hydroxide in a high-boiling solvent such as ethylene (B1197577) glycol.

Catalytic Hydrogenation : A milder approach involves the catalytic hydrogenation of the keto group. google.com This is often carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This method avoids the use of harsh acidic or basic reagents.

General Synthetic Strategies Applicable to Dimethoxyphenylbutanoic Acid Analogues

The synthetic principles used for this compound are broadly applicable to a wide range of its analogues. These strategies are foundational in constructing substituted arylbutanoic acid structures.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone for synthesizing arylbutanoic acids. google.com The reaction involves the acylation of an aromatic compound with an acyl chloride or an anhydride in the presence of a strong Lewis acid catalyst. google.com For the synthesis of 4-aryl-4-oxobutanoic acids, succinic anhydride is the ideal acylating agent.

The mechanism begins with the formation of a complex between the Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) and the anhydride, which generates a highly electrophilic acylium ion. google.com This electrophile is then attacked by the electron-rich dimethoxybenzene ring in an electrophilic aromatic substitution reaction. A subsequent workup quenches the catalyst and yields the keto-acid product. The choice of solvent can be crucial; while traditional solvents like carbon disulfide or nitrobenzene (B124822) have been used, modern approaches often favor greener alternatives like dichlorobenzenes. google.com

| Catalyst | Chemical Formula | Typical Application |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Highly reactive, widely used for arenes and anhydrides |

| Ferric Chloride | FeCl₃ | Milder catalyst, useful for activated aromatic rings |

| Titanium Tetrachloride | TiCl₄ | Good for reactions requiring higher selectivity |

| Tin Chloride | SnCl₄ | Mild Lewis acid used in specific applications |

Reduction and Lactonization Sequences in Butanoic Acid Synthesis

Reduction is a key transformation in butanoic acid synthesis, particularly following a Friedel-Crafts acylation to remove the keto group as previously described. Beyond the deoxygenation of the ketone, reduction of the carboxylic acid functional group itself can lead to other important structures. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol, yielding 4-(2,3-dimethoxyphenyl)butan-1-ol.

Lactonization is another significant transformation for butanoic acid derivatives, specifically those possessing a hydroxyl group at the γ- (4-) or δ- (5-) position. While not directly applicable to the parent this compound, if a hydroxyl group were present on the butanoyl chain (e.g., in a 4-hydroxy-4-(aryl)butanoic acid intermediate), it could undergo a spontaneous or acid-catalyzed intramolecular esterification to form a stable five-membered ring known as a γ-butyrolactone. This cyclization is a common and often facile process in the synthesis of butanoic acid analogues.

| Reducing Agent | Abbreviation/Formula | Functionality Reduced | Product |

|---|---|---|---|

| Zinc Amalgam / HCl | Zn(Hg) / HCl | Ketone (C=O) | Methylene (CH₂) |

| Hydrazine / KOH | N₂H₄ / KOH | Ketone (C=O) | Methylene (CH₂) |

| Palladium on Carbon / H₂ | Pd/C, H₂ | Ketone (C=O), Alkenes | Methylene (CH₂), Alkanes |

| Lithium Aluminum Hydride | LiAlH₄ | Carboxylic Acid (COOH) | Primary Alcohol (CH₂OH) |

Enantioselective Synthesis for Chiral Butanoic Acid Derivatives

Many butanoic acid derivatives are chiral, and the development of enantioselective synthetic methods is crucial for producing single enantiomers. For analogues of this compound, chirality can be introduced at various positions along the butanoyl chain.

A powerful strategy is asymmetric hydrogenation. For example, an unsaturated precursor, such as a β,γ-unsaturated carboxylic acid, can be hydrogenated using a chiral catalyst to produce a chiral 4-aryl butanoic acid with high enantioselectivity. nih.gov Chiral iridium-based catalysts have proven effective for this type of transformation. nih.gov Similarly, the enantioselective hydrogenation of 2-oxo-4-arylbutanoic acids can yield chiral 2-hydroxy-4-arylbutanoic acids, which are valuable synthetic intermediates. documentsdelivered.com These reactions rely on the transfer of chirality from a catalyst-ligand complex to the substrate during the reduction step, allowing for precise control over the stereochemical outcome.

Chemical Reactivity and Functional Group Interconversions of the Compound

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the carboxylic acid group, the aliphatic butanoic acid chain, and the electron-rich dimethoxyphenyl ring. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis.

Oxidation and Reduction Reactions of Carboxylic Acid and Phenyl Moieties

The carboxylic acid and the dimethoxyphenyl moieties of this compound exhibit distinct reactivities towards oxidation and reduction, allowing for selective transformations.

Reduction Reactions:

The carboxylic acid group can be selectively reduced to a primary alcohol, 4-(2,3-dimethoxyphenyl)butan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. chemguide.co.ukdocbrown.infolibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. docbrown.info The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions from LiAlH₄ attack the carbonyl carbon. An intermediate aldehyde is formed but is immediately reduced further to the alcohol. libretexts.org

It is important to note that under these conditions, the aromatic ring and the methoxy (B1213986) groups remain unaffected. The butanoic acid chain is also stable to these reducing agents.

Oxidation Reactions:

The dimethoxyphenyl ring is susceptible to oxidation, particularly under strong oxidizing conditions, due to its electron-rich nature. However, the aliphatic side chain can also be a site of oxidation. For instance, treatment of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically leads to the oxidation of the benzylic position to a carboxylic acid. masterorganicchemistry.com In the case of this compound, this would lead to cleavage of the butanoic acid chain and formation of 2,3-dimethoxybenzoic acid. The reaction conditions, such as temperature and concentration of the oxidizing agent, would need to be carefully controlled to achieve selective oxidation.

Oxidative cleavage of the aromatic ring itself can occur under more vigorous conditions, such as with ozone or ruthenium tetroxide, leading to a complex mixture of products.

| Reaction Type | Reagent | Functional Group Targeted | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Carboxylic acid | 4-(2,3-dimethoxyphenyl)butan-1-ol |

| Oxidation | Potassium permanganate (KMnO₄) | Benzylic C-H bonds | 2,3-Dimethoxybenzoic acid |

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The two methoxy groups on the phenyl ring are strong activating groups and are ortho, para-directing in electrophilic aromatic substitution reactions. libretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy groups. In this compound, the positions on the aromatic ring are not equivalent.

The directing effects of the two methoxy groups are synergistic, strongly activating the ring towards electrophilic attack. The most likely positions for substitution are C4, C5, and C6. Steric hindrance from the adjacent methoxy group and the butanoic acid chain will also influence the regioselectivity of the substitution. For instance, in the bromination of the closely related veratrole (1,2-dimethoxybenzene), substitution occurs readily, and can even lead to di-substituted products, highlighting the high reactivity of the dimethoxybenzene system. chegg.comoc-praktikum.dechegg.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst like AlCl₃.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. organic-chemistry.orgscirp.org This reaction is generally preferred over alkylation as it is less prone to poly-substitution and carbocation rearrangements.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers |

| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted isomers |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Mixture of acetyl-substituted isomers |

Nucleophilic Acyl Substitution Reactions (e.g., Esterification, Amidation)

The carboxylic acid functional group of this compound readily undergoes nucleophilic acyl substitution reactions. These reactions involve the replacement of the hydroxyl group of the carboxylic acid with another nucleophile.

Esterification:

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comquora.com For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid will yield ethyl 4-(2,3-dimethoxyphenyl)butanoate. youtube.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Amidation:

Amides can be synthesized by reacting the carboxylic acid with an amine. researchgate.netresearchgate.net This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with an amine to form the amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct reaction between the carboxylic acid and the amine.

| Reaction | Nucleophile | Product |

| Esterification | Ethanol (in the presence of H₂SO₄) | Ethyl 4-(2,3-dimethoxyphenyl)butanoate |

| Amidation | Benzylamine (with a coupling agent) | N-Benzyl-4-(2,3-dimethoxyphenyl)butanamide |

Cyclization Reactions Leading to Heterocyclic Frameworks from Butanoic Acid Precursors

The structure of this compound provides a scaffold for the synthesis of various heterocyclic frameworks through cyclization reactions.

Intramolecular Friedel-Crafts Acylation:

One of the most direct cyclization pathways is an intramolecular Friedel-Crafts acylation. Treatment of the carboxylic acid with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, can promote the cyclization of the butanoic acid chain onto the electron-rich aromatic ring to form a tetralone derivative. wikipedia.org In this case, the product would be 5,6-dimethoxy-α-tetralone. The acylium ion generated from the carboxylic acid acts as the electrophile and attacks the aromatic ring, followed by rearomatization.

Synthesis of Other Heterocycles:

The butanoic acid moiety and the dimethoxyphenyl ring can be further functionalized and then cyclized to form a variety of other heterocyclic systems. For example:

Quinolines: Derivatives of this compound could potentially be used in the synthesis of quinoline (B57606) structures, which are important pharmacophores. organic-chemistry.orgnih.govacs.orgiipseries.orgacs.org This would likely involve several synthetic steps to introduce the necessary nitrogen atom and achieve the desired cyclization, for instance, through reactions like the Doebner-von Miller or Combes quinoline synthesis.

Benzofurans: While not a direct cyclization of the butanoic acid itself, the dimethoxyphenyl group is a common starting point for the synthesis of benzofuran (B130515) derivatives. jocpr.comnih.govorganic-chemistry.orgscienceopen.comresearchgate.net Synthetic strategies could involve modifications of the butanoic acid side chain to introduce functionalities that can participate in a cyclization reaction with one of the methoxy groups or an adjacent position on the aromatic ring.

| Cyclization Type | Reagents/Conditions | Heterocyclic Product |

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | 5,6-Dimethoxy-α-tetralone |

| Multi-step synthesis | Various | Quinolone derivatives |

| Multi-step synthesis | Various | Benzofuran derivatives |

Structural Modifications and Rational Derivatization Studies

Design and Synthesis of Analogues with Varied Aromatic Substituents

Modifications to the dimethoxyphenyl ring are a primary strategy for derivatization. These changes include altering the position of the methoxy (B1213986) groups, introducing different substituents, or extending the substitution pattern.

Positional Isomers of Dimethoxyphenylbutanoic Acid (e.g., 4-(3,4-Dimethoxyphenyl)butanoic acid)

The substitution pattern of the methoxy groups on the phenyl ring significantly influences the compound's electronic and steric properties. A common and well-studied positional isomer is 4-(3,4-Dimethoxyphenyl)butanoic acid. While sharing the same molecular formula and weight, the different placement of the methoxy groups can lead to distinct physical and chemical characteristics. nih.govnih.gov The synthesis of these isomers often follows similar synthetic routes, with the primary difference being the choice of the starting dimethoxybenzene derivative.

| Property | This compound | 4-(3,4-Dimethoxyphenyl)butanoic acid |

|---|---|---|

| CAS Number | 64400-76-6 | 13575-74-1 |

| Molecular Formula | C₁₂H₁₆O₄ | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol | 224.25 g/mol |

| Synonyms | NSC 171629 | 4-(3,4-Dimethoxyphenyl)butyric acid |

Analogues with Different Alkyl or Halogen Substitutions on the Phenyl Ring

Introducing alkyl or halogen substituents onto the phenyl ring is another key derivatization strategy. Halogenated analogues, such as dichlorinated derivatives, have been synthesized to study the impact of electron-withdrawing groups. For instance, the synthesis of 4-(3,4-Dichlorophenyl)butanoic acid can be achieved through the catalytic hydrogenation of 3,4-dichlorocinnamic acid, followed by reduction, functional group interconversion to a nitrile, and subsequent hydrolysis. wikipedia.org A similar pathway can yield the 4-(2,3-dichlorophenyl)butanoic acid isomer. wikipedia.org

Alkyl-substituted analogues, like 4-(p-tolyl)-4-oxobutanoic acid and 4-(3,4-dimethylphenyl)butanoic acid, have also been prepared. chemicalbook.com These modifications allow for the investigation of how electron-donating groups and increased lipophilicity affect the molecule's properties. The redox properties of a series of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids have been examined, revealing that the substitution pattern influences the electronic properties of the dioxobutanoic moiety.

| Compound Name | Substitution Type | CAS Number | Molecular Formula |

|---|---|---|---|

| 4-(3,4-Dichlorophenyl)butanoic Acid | Halogen | 25157-66-8 | C₁₀H₁₀Cl₂O₂ |

| 4-(2,3-Dichlorophenyl)butanoic acid | Halogen | Not specified | C₁₀H₁₀Cl₂O₂ |

| 4-(3,4-Dimethylphenyl)butanoic acid | Alkyl | 5465-18-9 | C₁₂H₁₆O₂ |

Extended Methoxy Substitution Patterns (e.g., Trimethoxyphenyl Analogues)

Expanding the substitution pattern to include three methoxy groups on the phenyl ring has been explored. For example, compounds incorporating a 3,4,5-trimethoxyphenyl group are common in related synthetic studies. acs.org The synthesis of these analogues often involves precursors like 1-cyano-1,4-di-(3',4'-dimethoxyphenyl)-butanone-2, highlighting the structural relationship and the synthetic pathways available for creating more complex molecules based on the core phenylbutanoic acid structure. acs.org

Modifications of the Butanoic Acid Chain

The butanoic acid chain is a versatile component for derivatization, allowing for the introduction of various functional groups such as oxo, hydroxyl, and amino groups, which can significantly alter the molecule's reactivity and potential interactions.

Synthesis and Reactivity of α- and γ-Oxo Derivatives (e.g., 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid)

The introduction of a carbonyl group (oxo group) at either the α- or γ-position of the butanoic acid chain yields keto acids with distinct reactivity.

γ-Oxo Derivatives: 4-Aryl-4-oxobutanoic acids are significant synthetic intermediates. Their synthesis can be achieved via methods like the Friedel-Crafts reaction between an alkoxybenzene and succinic anhydride (B1165640). google.com These compounds are reactive precursors for synthesizing various heterocyclic systems. For example, their reaction with aliphatic N,N-diamines can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. The reaction proceeds through the initial formation of a salt, followed by dehydration to an amide, and subsequent cyclization.

α-Oxo Derivatives: The corresponding α-keto acids, such as 2-oxo-4-phenylbutanoic acid, are valuable precursors in biochemical synthesis. They can be converted into unnatural amino acids like (S)-2-amino-4-phenylbutyric acid (L-homophenylalanine) through enzymatic reductive amination. researchgate.netresearchgate.net This biotransformation often employs enzymes like phenylalanine dehydrogenase and requires a cofactor like NADH. researchgate.net The reductive amination of the ester form, ethyl 2-oxo-4-phenylbutanoate, is also a key step in the synthesis of pharmacologically important molecules. acs.org

Hydroxylated and Aminated Butanoic Acid Analogues

Introducing hydroxyl or amino groups to the butanoic acid chain creates analogues with altered polarity and functionality.

Hydroxylated Analogues: The synthesis of hydroxylated derivatives, such as 4-(4-hydroxyphenyl)butanoic acid, can be achieved through the demethylation of the corresponding methoxy-substituted precursor using reagents like aqueous hydrobromic acid. rsc.org Biocatalytic methods using hydroxylase enzymes also represent a route to produce hydroxylated analogues with high regioselectivity. nih.gov

Aminated Analogues: Aminated derivatives, such as 4-amino-3-phenylbutanoic acid, are pharmacologically relevant compounds. biosynth.com A primary route to synthesize α-amino acid derivatives is the reductive amination of α-oxo-4-phenylbutanoic acids, as previously mentioned. researchgate.netresearchgate.net This method allows for the stereoselective introduction of an amino group, leading to the formation of specific enantiomers.

Development of Hybrid and Complex Derivatives

The molecular framework of this compound, characterized by a flexible butanoic acid chain attached to a dimethoxy-substituted phenyl ring, serves as a versatile scaffold for rational derivatization. Research has focused on modifying the carboxylic acid group to generate more complex structures with potentially enhanced functionalities.

Amide Conjugates of Butanoic Acid (e.g., Glutaric Acid Amides)

The conversion of the carboxylic acid moiety into an amide is a common strategy to generate derivatives with altered properties. Amide bond formation can be accomplished through various modern synthetic protocols. nih.gov The reaction of a carboxylic acid with an amine using coupling reagents is a standard method for creating amide derivatives. nih.gov

For instance, the synthesis of glutaric acid-amide derivatives, which share a similar aliphatic dicarboxylic acid structure, has been described. These syntheses often involve reacting an amine with glutaric anhydride. mdpi.com A more general approach applicable to this compound would involve the use of coupling agents to facilitate the reaction between the carboxylic acid and a selected amine. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N,N-Dimethylpyridin-4-amine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt) have proven effective for coupling electron-deficient amines with carboxylic acids. nih.gov Another effective reagent is tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, which facilitates direct amidation between carboxylic acids and a wide range of amines. nih.gov

The rationale behind creating these amide conjugates is to introduce new functional groups that can form different intermolecular interactions, such as hydrogen bonds, potentially altering the molecule's interaction with biological targets.

Table 1: Common Reagents for Amide Bond Formation

| Reagent/System | Description |

|---|---|

| EDC/HOBt/DMAP | A carbodiimide-based coupling system often used in peptide synthesis and general amidation. HOBt is added to suppress side reactions and reduce racemization. nih.gov |

| B(OCH₂CF₃)₃ | A borate ester that acts as an effective reagent for the direct amidation of various carboxylic acids and amines, often allowing for simplified product purification. nih.gov |

| HATU | A uronium-based coupling agent widely used for its high efficiency in forming amide bonds, particularly in solid-phase peptide synthesis. nih.gov |

| BOP-Cl | A phosphonium-based coupling reagent used for amide bond formation, though it can be sluggish for some substrates. nih.gov |

Incorporation into Fused Ring Systems (e.g., Benzodioxin Derivatives)

Incorporating the core structure of this compound or its precursors into fused ring systems like benzodioxins represents a significant structural modification. The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry. The synthesis of such complex molecules typically involves multi-step reaction sequences.

For example, the synthesis of derivatives containing the 2,3-dihydro-1,4-benzodioxin ring system often starts with a substituted catechol precursor. While direct incorporation of the complete this compound molecule is complex, related structures are synthesized by building the side chain onto a pre-formed benzodioxin ring. The synthesis of 2,3-dihydro-1,4-benzodioxin derivatives bearing acyl groups has been reported as a route to new phenoxyacetic acid analogues. nih.gov A general synthetic pathway might involve the reaction of a benzodioxin amine with a bromo-functionalized acetamide (B32628) to introduce a side chain capable of further modification. scielo.brscielo.br

This strategy aims to create more rigid analogues of the parent compound, where the conformational flexibility of the side chain is constrained. This can lead to increased selectivity for specific biological targets.

Table 2: Example of Synthetic Approach for Benzodioxin Derivatives

| Step | Reactants | Reagents/Conditions | Product Type |

|---|---|---|---|

| 1 | N-2,3-dihydrobenzo nih.gov-dioxin-6-amine, 4-methylbenzenesulfonyl chloride | 10% aq. Na₂CO₃ | Sulfonamide derivative scielo.brscielo.br |

| 2 | Sulfonamide derivative, 2-bromo-N-phenylacetamide | LiH, DMF | N-substituted acetamide linked to benzodioxin scielo.brscielo.br |

Synthesis of Organometallic Complexes (e.g., Organotin(IV) Carboxylates)

The carboxylic acid group of this compound is an excellent ligand for forming complexes with metal ions, leading to the synthesis of organometallic compounds. Organotin(IV) carboxylates are a well-studied class of such complexes, known for their diverse structures and biological activities.

The synthesis of these complexes is generally straightforward, involving the reaction of the carboxylic acid with an appropriate organotin(IV) compound, such as a diorganotin(IV) dichloride or oxide, or a triorganotin(IV) hydroxide (B78521). nih.govnih.gov The reaction typically proceeds in a suitable solvent under reflux. nih.gov The resulting organotin(IV) carboxylate's structure and coordination geometry around the tin atom depend on the nature of the organic groups attached to the tin and the carboxylate ligand itself. The carboxylate group can coordinate to the tin center in various modes, including monodentate, bidentate chelating, or bridging bidentate. nih.govbsmiab.org For instance, reacting this compound with di-n-butyltin(IV) oxide would be expected to yield a di-n-butyltin(IV) dicarboxylate complex.

These organometallic derivatives offer a pathway to novel compounds where the biological activity can be influenced by both the organic carboxylate ligand and the organotin moiety. nih.gov

Table 3: General Synthesis of Organotin(IV) Carboxylates

| Organotin(IV) Precursor | General Carboxylic Acid (R'-COOH) | General Product Formula |

|---|---|---|

| R₂SnCl₂ (e.g., (n-Bu)₂SnCl₂) | 2 equivalents | R₂Sn(OOCR')₂ nih.gov |

| R₂SnO (e.g., (n-Bu)₂SnO) | 2 equivalents | R₂Sn(OOCR')₂ |

| R₃SnCl (e.g., (n-Bu)₃SnCl) | 1 equivalent | R₃Sn(OOCR') nih.gov |

| R₃SnOH (e.g., Ph₃SnOH) | 1 equivalent | R₃Sn(OOCR') researchgate.net |

R represents an alkyl or aryl group (e.g., methyl, n-butyl, phenyl). R'-COOH represents the carboxylic acid ligand, in this case, this compound.

Advanced Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed picture of the molecular framework.

Proton (¹H) NMR for Aliphatic and Aromatic Proton Environments

The ¹H NMR spectrum of 4-(2,3-Dimethoxyphenyl)butanoic acid reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is characterized by signals from the three protons on the substituted benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the two methoxy (B1213986) groups and the alkyl chain.

The aliphatic portion of the molecule, the butanoic acid side chain, gives rise to three separate signals. The two methylene (B1212753) (-CH₂) groups adjacent to the aromatic ring and the carboxylic acid group, respectively, typically appear as triplets, while the central methylene group presents as a more complex multiplet due to coupling with its four neighboring protons. Furthermore, the two methoxy groups (-OCH₃) are observed as sharp singlets, and the acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Signals for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 6.7 - 7.2 | Multiplet | 3H |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (2) | 6H |

| Methylene (Ar-CH₂) | ~ 2.6 | Triplet | 2H |

| Methylene (-CH₂-COOH) | ~ 2.3 | Triplet | 2H |

| Methylene (-CH₂-) | ~ 1.9 | Multiplet | 2H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a direct map of the carbon backbone of this compound. The molecule contains twelve structurally non-equivalent carbon atoms, and thus, twelve distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

The spectrum can be divided into several regions. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (typically 175-185 ppm). The six carbons of the aromatic ring produce signals in the 110-160 ppm range, with the two carbons directly bonded to the electron-donating methoxy groups being the most deshielded in this region. The three aliphatic methylene carbons of the butanoic acid chain resonate in the upfield region of the spectrum (20-40 ppm). Finally, the two methoxy group carbons are observed at approximately 55-60 ppm.

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C OOH) | 175 - 185 |

| Aromatic (Ar-C -O) | 145 - 160 |

| Aromatic (Ar-C ) | 110 - 140 |

| Methoxy (-OC H₃) | 55 - 60 |

Two-Dimensional NMR Techniques (COSY, HSQC) for Comprehensive Assignment

To unambiguously assign the signals from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In the COSY spectrum of this compound, cross-peaks would confirm the connectivity of the aliphatic chain protons. For instance, the signal for the Ar-CH₂ protons would show a correlation to the adjacent central -CH₂- protons, which in turn would correlate to the -CH₂-COOH protons. sdsu.eduyoutube.com This provides definitive evidence for the structure of the butanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps proton signals to the carbon signals of the atoms they are directly attached to. sdsu.edu The HSQC spectrum provides one-bond ¹H-¹³C correlations. For example, each proton signal from the aromatic ring would correlate to a specific carbon signal in the aromatic region of the ¹³C spectrum, and the signals for the aliphatic and methoxy protons would be directly linked to their corresponding carbon signals, allowing for a complete and confident assignment of the entire molecular structure. sdsu.eduyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) and Chemical Ionization (CI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•) and various fragment ions. The mass spectrum of this compound shows a molecular ion peak at an m/z of 224, which corresponds to its molecular weight. nih.gov

The fragmentation pattern provides valuable structural clues. For carboxylic acids, fragmentation often involves cleavage of bonds adjacent to the carbonyl group. libretexts.org A key fragmentation observed for this compound involves a McLafferty rearrangement, a characteristic process for molecules containing a carbonyl group and a γ-hydrogen. This rearrangement results in the loss of a neutral molecule and the formation of a prominent fragment ion at m/z 164. nih.gov Other significant fragments are observed at m/z 147 and 136 in its NIST mass spectrum. nih.gov Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.

Table 3: Key EI-MS Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 224 | [C₁₂H₁₆O₄]⁺• | Molecular Ion ([M]⁺•) nih.gov |

| 164 | [C₁₀H₁₂O₂]⁺• | McLafferty Rearrangement nih.gov |

| 147 | Fragment Ion | Complex Fragmentation nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components of a sample. In the analysis of this compound, GC-MS serves a dual purpose: assessing the purity of the compound and analyzing its volatile derivatives. Due to the relatively low volatility of carboxylic acids, derivatization is often employed to convert them into more volatile esters, such as methyl or trimethylsilyl (B98337) (TMS) esters, making them more amenable to GC analysis.

The mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its unambiguous identification. The electron ionization (EI) mass spectrum typically shows a molecular ion peak ([M]⁺) corresponding to its molecular weight, along with several characteristic fragment ions. These fragments arise from the cleavage of the butanoic acid side chain and the dimethoxyphenyl ring.

A representative GC-MS analysis of this compound would involve dissolving the sample in a suitable solvent, followed by direct injection or derivatization. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of the compound.

Key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound are crucial for its identification. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides reference spectra for comparison. nih.gov

Table 1: Prominent Peaks in the Mass Spectrum of this compound

| m/z Value | Interpretation |

|---|---|

| 224 | Molecular ion [M]⁺ |

| 164 | Fragment corresponding to the loss of the butanoic acid side chain |

Data sourced from PubChem CID 299161. nih.gov

For purity analysis, the integration of the peak corresponding to this compound in the total ion chromatogram (TIC) allows for the determination of its relative concentration in the sample. The presence of other peaks would indicate impurities, which can then be identified by their respective mass spectra.

The analysis of volatile derivatives, such as methyl esters, is particularly useful for quantitative studies. colostate.edu Derivatization with reagents like diazomethane (B1218177) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid into a less polar and more volatile compound, leading to improved chromatographic peak shape and sensitivity. lmaleidykla.lt

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum of a carboxylic acid are the broad O-H stretching vibration of the carboxyl group and the strong C=O stretching vibration. docbrown.info The broadness of the O-H band is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which leads to the formation of dimers in the solid state and in concentrated solutions.

The key functional groups present in this compound are the carboxylic acid, the aromatic ring, and the methoxy groups. Each of these groups gives rise to distinct absorption bands in the FT-IR spectrum.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch (aromatic) | Aromatic ring |

| 2960-2850 | C-H stretch (aliphatic) | Butanoic acid chain |

| 1710-1680 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1200 & 1050-1000 | C-O stretch (asymmetric & symmetric) | Methoxy groups |

The C-H stretching vibrations of the aromatic ring appear at slightly higher wavenumbers than those of the aliphatic butanoic acid chain. vscht.cz The carbonyl (C=O) stretching vibration is a strong, sharp peak and is highly characteristic of the carboxylic acid group. The presence of conjugation with the aromatic ring can slightly lower the frequency of this absorption. The C-O stretching of the methoxy groups typically results in two distinct bands. The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex pattern of bands that are unique to the molecule as a whole.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa. This is particularly true for molecules with a center of symmetry, as dictated by the rule of mutual exclusion.

For this compound, Raman spectroscopy is particularly useful for identifying vibrations of the non-polar bonds and the skeletal framework of the molecule. The C=C stretching vibrations of the aromatic ring, which are often weak in the FT-IR spectrum, typically show strong signals in the Raman spectrum. Similarly, the C-C stretching vibrations of the butanoic acid chain and the aromatic ring are readily observed.

The carbonyl (C=O) stretching vibration is also observable in the Raman spectrum, though generally with a lower intensity than in the FT-IR spectrum. The symmetric stretching of the methoxy groups can also be identified. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the chromophore responsible for UV absorption is the substituted benzene ring.

The UV-Vis spectrum of benzene and its derivatives is characterized by several absorption bands arising from π → π* transitions. The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption.

The two methoxy groups on the phenyl ring of this compound are auxochromes, which are groups that, when attached to a chromophore, modify its ability to absorb light. Methoxy groups are electron-donating and typically cause a bathochromic shift of the π → π* transitions of the benzene ring.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to show characteristic absorption bands in the ultraviolet region.

Table 3: Expected Electronic Transitions for this compound

| Transition | Approximate λmax (nm) | Chromophore |

|---|---|---|

| π → π* (E2-band) | ~220-240 | Substituted Benzene Ring |

The exact position and intensity of these bands can be influenced by the solvent polarity. The butanoic acid side chain has a minimal effect on the electronic transitions of the aromatic ring.

X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Assembly

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information about its molecular conformation, bond lengths, and bond angles.

Based on the crystal structures of similar substituted butanoic acid derivatives, it is expected that the butanoic acid chain would adopt an extended, all-trans conformation. mdpi.comresearchgate.net The molecule is likely to exhibit some degree of twisting between the plane of the phenyl ring and the carboxylic acid group.

A key feature of the crystal structure of carboxylic acids is the formation of supramolecular assemblies through hydrogen bonding. It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state. nih.gov In these dimers, the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net This hydrogen bonding motif is a robust and common feature in the crystal packing of carboxylic acids.

Specialized Spectroscopic Methods for Derivatives (e.g., Mössbauer Spectroscopy for Organotin Complexes)

The carboxylic acid functional group of this compound can be readily converted into various derivatives, including organotin complexes. These complexes are of interest due to their potential biological activities. The characterization of such derivatives often requires specialized spectroscopic techniques.

For organotin complexes, 119Sn Mössbauer spectroscopy is a particularly powerful tool for elucidating the coordination environment and geometry around the tin atom. This technique is sensitive to the oxidation state of tin, the number and nature of the coordinating ligands, and the symmetry of the coordination sphere.

In organotin(IV) carboxylates derived from this compound, the carboxylate group can coordinate to the tin center in a monodentate, bidentate, or bridging fashion. The Mössbauer parameters, namely the isomer shift (δ) and the quadrupole splitting (ΔEQ), provide valuable information about the coordination number and geometry of the tin atom.

For example, a four-coordinate tetrahedral geometry around the tin atom in a triorganotin(IV) derivative would yield different Mössbauer parameters compared to a five-coordinate trigonal bipyramidal or a six-coordinate octahedral geometry in a diorganotin(IV) derivative. uzh.chdoaj.org By comparing the experimental Mössbauer data with those of known organotin compounds, the structure of the organotin complex of this compound can be confidently determined. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) for a given molecular system to determine its electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. biointerfaceresearch.com This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net

For 4-(2,3-Dimethoxyphenyl)butanoic acid, DFT calculations, often employing a functional like B3LYP combined with a basis set such as 6-31+G(d), would be used to perform geometry optimization. biointerfaceresearch.com This process systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state structure. The optimization provides key structural parameters like bond lengths, bond angles, and dihedral angles for the most stable arrangement of the atoms. The total energy calculated for this optimized structure is a critical piece of data, representing the molecule's stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ ≈ -(I+A)/2) and hardness as ω = μ²/2η.

An illustrative data table for a similar butanoic acid derivative, as specific data for this compound is not available, is presented below. researchgate.net

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.80 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.55 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 6.25 |

| Ionization Potential | I | -EHOMO | 6.80 |

| Electron Affinity | A | -ELUMO | 0.55 |

| Chemical Hardness | η | (I - A) / 2 | 3.13 |

| Chemical Softness | S | 1 / η | 0.32 |

| Electrophilicity Index | ω | μ² / 2η | 2.67 |

Note: The values in this table are representative examples for a butanoic acid derivative and are not the specific calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. openaccesspub.org It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These are the sites most susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, usually around hydrogen atoms, especially the acidic proton of the carboxylic acid group. These are the sites susceptible to nucleophilic attack.

Green and yellow regions denote areas of neutral or intermediate potential.

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl and hydroxyl oxygens of the carboxylic acid group, as well as the oxygens of the methoxy (B1213986) groups. A strong positive potential (blue) would be expected over the hydroxyl hydrogen of the carboxylic acid, highlighting its acidic nature.

Conformational Analysis and Stability Studies

The flexibility of the butanoic acid side chain and the potential for rotation around the bond connecting it to the phenyl ring mean that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers (those with the lowest energy). researchgate.net

This is typically done by performing a series of geometry optimizations starting from different initial structures or by systematically rotating specific dihedral angles and calculating the energy at each step to generate a potential energy surface. The results of such a study would identify the global minimum energy conformer and other low-energy local minima, providing insight into the molecule's preferred shape in the gas phase. These studies are crucial as the conformation can significantly influence the molecule's physical properties and biological activity.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental measurements.

Analysis of Noncovalent Interactions

Noncovalent interactions (NCIs) are crucial in determining the supramolecular architecture of molecular crystals, influencing properties like solubility and polymorphism. rsc.org Computational methods are essential for characterizing these weak forces.

The carboxylic acid group of this compound is a primary site for strong intermolecular hydrogen bonding. In the solid state, carboxylic acids commonly form centrosymmetric dimers through O-H···O hydrogen bonds between two molecules. researchgate.net This is a robust and highly directional interaction that significantly stabilizes the crystal lattice. gatech.edu Computational studies can model these dimers and calculate the geometric parameters and interaction energies. These moderate-strength hydrogen bonds are characterized by specific donor-acceptor distances and near-linear angles. gatech.edu The analysis of these networks is fundamental to understanding the crystal packing and physical properties of the compound.

| Interaction | Donor (D) - Acceptor (A) Atom | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|

| O-H···O | O···O | 2.6 - 2.8 | 170 - 180 |

For this compound, RDG analysis would reveal:

Strong attractive interactions (e.g., hydrogen bonds), typically shown in blue.

Weak attractive interactions (van der Waals forces), such as those between the phenyl rings and alkyl chains, which appear as broad, greenish surfaces. researchgate.netresearchgate.net

Strong repulsive interactions (steric clash), indicated by red areas. researchgate.net

This analysis provides a detailed map of the stabilizing and destabilizing forces within the molecular crystal, offering insight into the molecule's preferred packing arrangement. kobv.deresearchgate.net

Molecular Docking and Ligand-Target Interaction Modeling (as a computational methodology)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This methodology is fundamental in structure-based drug design to understand potential biological activity. nih.gov

The process for modeling this compound would involve:

Preparation: Obtaining or modeling the 3D structures of the ligand (the butanoic acid derivative) and a selected protein target. mdpi.com

Simulation: Using docking software to place the ligand into the binding site of the protein, exploring various conformations and orientations. researchgate.net

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The best-ranked pose is then analyzed to identify key intermolecular interactions, such as hydrogen bonds with polar residues or hydrophobic interactions between the dimethoxyphenyl ring and nonpolar residues. nih.govplos.org This provides a structural hypothesis for the molecule's mechanism of action at a molecular level.

Predictive Modeling for Physicochemical Properties Relevant to Chemical Design (e.g., logP, ADMET descriptors)

Computational tools are widely used to predict the physicochemical properties of molecules, which are critical for assessing their "drug-likeness" and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.govmdpi.com Properties such as the octanol-water partition coefficient (logP), a measure of lipophilicity, are key determinants of a compound's behavior. researchgate.net

For this compound, various descriptors can be calculated in silico. nih.gov These values are then used as inputs for models that predict ADMET properties. For example, calculated logP and topological polar surface area (TPSA) can help predict human intestinal absorption and Caco-2 cell permeability, which are indicators of oral bioavailability. mdpi.comnih.gov Early prediction of these properties is essential for optimizing lead compounds in drug discovery. nih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 224.25 g/mol nih.gov | Influences diffusion and transport |

| XLogP3 | 2.0 nih.gov | Lipophilicity, affects solubility and permeability |

| Hydrogen Bond Donors | 1 nih.gov | Influences solubility and receptor binding |

| Hydrogen Bond Acceptors | 4 nih.gov | Influences solubility and receptor binding |

| Human Intestinal Absorption | High (Predicted) | Potential for oral bioavailability mdpi.com |

| Caco-2 Permeability | High (Predicted) | Indicator of absorption across the gut wall mdpi.com |

Theoretical Studies on Nonlinear Optical (NLO) Properties

Organic materials can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.gov Theoretical studies, primarily using DFT, can predict the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizabilities (first-order, β; second-order, γ). mdpi.comdntb.gov.ua

The NLO properties of this compound are influenced by its electronic structure. The presence of the electron-donating methoxy groups on the phenyl ring can create an intramolecular charge-transfer character, which is often associated with an enhanced NLO response. nih.gov Computational analysis would quantify the components of the hyperpolarizability tensors to provide a theoretical assessment of the molecule's potential as an NLO material. researchgate.net

| Parameter | Symbol | Description |

|---|---|---|

| Polarizability | α | Linear response of electron cloud to an electric field |

| First Hyperpolarizability | β | Second-order nonlinear response (related to SHG) |

| Second Hyperpolarizability | γ | Third-order nonlinear response mdpi.com |

Applications in Advanced Organic Synthesis and Materials Chemistry

4-(2,3-Dimethoxyphenyl)butanoic acid as a Key Intermediate in Complex Molecule Synthesis

As a bifunctional molecule, this compound serves as a fundamental building block for constructing more elaborate molecular architectures. The carboxylic acid moiety provides a reactive handle for amide bond formation, esterification, and reduction, while the aromatic ring can undergo various electrophilic substitution reactions, allowing for further functionalization.

The dimethoxyphenyl motif is a common feature in many biologically active compounds, making its derivatives valuable intermediates in medicinal chemistry and the synthesis of fine chemicals. The butanoic acid side chain offers a convenient point for linking the aromatic core to other molecular fragments.

One significant application area is in solid-phase synthesis, particularly for peptides and related compounds. Analogous structures, such as 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL), are employed as "handles" or linkers to attach molecules to a solid support. mdpi.com The butanoic acid portion of the molecule provides the necessary spacer and attachment point to the resin, facilitating the synthesis of complex libraries of compounds for drug discovery.

The synthesis of this compound itself is well-documented, often proceeding from precursors like Ethyl 4-(2,3-dimethoxyphenyl)butenoate through hydrolysis. chemicalbook.com Its availability and defined structure make it a reliable starting material for multi-step synthetic campaigns aimed at producing high-value molecules.

Below is a table summarizing potential applications based on analogous structures:

| Application Area | Role of Butanoic Acid Derivative | Example of Analogous Compound |

| Solid-Phase Synthesis | Linker or "handle" for attaching molecules to a resin | 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid |

| Pharmaceutical Intermediates | Core scaffold for building biologically active molecules | (S)-(+)-2-(2-Methoxyphenyl) propanoic acid |

| Fine Chemical Synthesis | Starting material for multi-step organic transformations | 4-(4-Methoxyphenyl)butyric acid |

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which are central to many areas of chemistry, including pharmaceuticals and materials science. The flexible four-carbon chain allows for intramolecular cyclization reactions to form various ring systems.

A prominent example of this utility is the synthesis of tetralones. Through an intramolecular Friedel-Crafts acylation, where the carboxylic acid is first converted to a more reactive species like an acyl chloride, the butanoic acid chain can cyclize onto the aromatic ring to form a 7,8-dimethoxytetralone. google.com This tetralone core is a key structural motif in a variety of natural products and pharmacologically active molecules.

Furthermore, derivatives of butanoic acid can be used to construct other heterocyclic systems. For instance, related butanoic acid structures have been utilized in reactions with hydrazines to yield pyridazinone derivatives, which are six-membered heterocyclic rings containing two adjacent nitrogen atoms. mdpi.com This demonstrates the versatility of the butanoic acid scaffold in accessing a range of important heterocyclic frameworks.

Role in Structure-Activity Relationship (SAR) Studies for Chemical Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern medicinal chemistry, providing critical insights into how a molecule's structure influences its biological activity. This compound serves as an excellent scaffold for such studies due to its distinct, modifiable regions.

In a typical SAR campaign, chemists systematically alter different parts of a lead compound to map the molecular features responsible for its interaction with a biological target, such as an enzyme or receptor. The core structure of this compound offers several points for modification:

The Carboxylic Acid: This group can be converted into esters, amides, or alcohols to probe the importance of the acidic proton and hydrogen bonding capabilities.

The Alkyl Chain: The length and rigidity of the butanoic acid chain can be altered to optimize the orientation of the aromatic ring relative to the binding site.

The Aromatic Ring: The substitution pattern can be varied. The methoxy (B1213986) groups can be moved to different positions, replaced with other substituents (e.g., halogens, alkyl groups), or removed entirely to understand the electronic and steric requirements for activity.

SAR studies on related scaffolds, such as benzenesulfonamide (B165840) derivatives and 2H-chromene antagonists, have successfully identified potent and selective inhibitors by systematically modifying peripheral functional groups. nih.govresearchgate.net By applying this methodology to derivatives of this compound, researchers can fine-tune molecular properties to enhance potency, selectivity, and pharmacokinetic profiles.

The table below illustrates potential modifications for an SAR study based on this scaffold.

| Molecular Region | Potential Modifications | Purpose of Modification |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol | Investigate role of hydrogen bond donor/acceptor properties |

| Alkyl Chain | Shorten/lengthen chain, introduce rigidity (e.g., double bond) | Optimize spatial orientation and flexibility |

| Methoxy Groups | Change position (e.g., 3,4- or 2,5-), replace with other groups | Probe electronic and steric effects on binding |

| Phenyl Ring | Introduce additional substituents (e.g., F, Cl, CH3) | Evaluate impact of hydrophobicity and electronics |

Development of Novel Synthetic Methodologies Leveraging its Core Structure

The unique chemical properties of this compound and its derivatives also make them valuable platforms for the development of new synthetic methods. The presence of multiple functional groups allows chemists to explore novel reaction pathways and expand the toolkit of organic synthesis.

For example, the dimethoxy-substituted phenyl ring can be used to direct metallation reactions to specific positions, enabling the introduction of new functional groups with high regioselectivity. This allows the core structure to be elaborated in ways that are not possible through classical electrophilic aromatic substitution.

Moreover, the compound can serve as a model substrate for testing and optimizing new catalytic processes. For instance, developing novel catalysts for C-H activation or for the selective transformation of the carboxylic acid group could use this molecule as a benchmark. The development of efficient, large-scale syntheses for this and related butanoic acids is also an area of active interest, driving innovation in process chemistry. researchgate.netresearchgate.net

Exploration in Materials Science for Functional Molecules (e.g., NLO materials)

Beyond its applications in life sciences, the structural and electronic features of this compound make it an intriguing candidate for exploration in materials science. The field of molecular materials seeks to design molecules that exhibit specific bulk properties, such as conductivity, magnetism, or nonlinear optical (NLO) activity. jhuapl.edu

NLO materials are crucial for technologies like high-speed telecommunications and optical computing. A key requirement for second-order NLO activity is a molecule with a significant difference in electron density between its ground and excited states, often achieved in structures containing electron-donating and electron-withdrawing groups connected by a π-conjugated system.

The this compound structure possesses features relevant to this field:

Electron-Donating Groups: The two methoxy groups on the phenyl ring act as strong electron donors.

π-Conjugated System: The benzene (B151609) ring provides a platform for electron delocalization.

While the butanoic acid group is not a strong electron-withdrawing group in its native state, it can be chemically modified into functions (e.g., esters of electron-deficient alcohols) that could induce the necessary electronic asymmetry. By strategically modifying this core structure, researchers can design and synthesize new organic molecules with potential NLO properties. researchgate.net The exploration of such compounds contributes to the broader search for advanced materials with tailored optical and electronic functions.

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable, and Scalable Synthetic Routes

Traditional synthetic routes to phenylalkanoic acids often rely on methods such as Friedel-Crafts acylation followed by reduction. nih.govresearchgate.net While effective, these methods can involve harsh reagents, stoichiometric amounts of catalysts, and the generation of significant waste. researchgate.net Future research must prioritize the development of more sustainable and scalable synthetic strategies.

Green chemistry principles offer a roadmap for this endeavor. acs.orgacs.org Research could focus on catalytic C-H activation/carboxylation of the corresponding 4-alkyl-1,2-dimethoxybenzene, using CO2 as a renewable C1 feedstock. numberanalytics.com Another avenue involves the development of biocatalytic routes, employing engineered enzymes to perform key bond-forming steps with high selectivity and under mild, aqueous conditions. Furthermore, exploring novel catalytic systems, such as reusable Brønsted acidic ionic liquids, could lead to more environmentally benign processes for creating the butanoic acid side chain. researchgate.net The development of protocols that minimize solvent use or employ greener solvents (e.g., water or bio-derived solvents) would also represent a significant advance. acs.orgresearchgate.net

| Approach | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Key Reaction | Friedel-Crafts Acylation/Reduction | Direct C-H Carboxylation, Biocatalysis |

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl3) | Reusable Catalysts (e.g., transition metals, enzymes, ionic liquids) |

| Reagents | Acyl halides, hazardous reducing agents | CO2, mild oxidants/reductants |

| Solvents | Chlorinated hydrocarbons, benzene (B151609) | Water, supercritical fluids, bio-solvents, or solvent-free conditions |

| Sustainability | High E-factor (waste/product ratio) | Low E-factor, high atom economy |

Advanced Stereoselective Synthesis of Chiral Derivatives

The introduction of stereocenters into the butanoic acid backbone of 4-(2,3-Dimethoxyphenyl)butanoic acid could dramatically influence its biological properties. Creating chiral derivatives, where a substituent is introduced at the α or β position of the side chain, requires advanced stereoselective synthetic methods. Future research should focus on developing asymmetric syntheses to access single enantiomers of these derivatives, which is crucial for pharmacological studies.

This can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis with transition metal complexes, or organocatalysis. For instance, asymmetric hydrogenation of a corresponding unsaturated precursor or stereoselective alkylation of an enolate derivative using chiral ligands or catalysts could be explored. The development of such methods would enable a systematic investigation of the structure-activity relationship (SAR) of chiral derivatives, potentially leading to compounds with enhanced potency or selectivity for specific biological targets.

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch synthesis to continuous-flow manufacturing offers significant advantages in terms of safety, reproducibility, scalability, and process control. rsc.orgnih.gov Future work should explore the multi-step synthesis of this compound and its derivatives using integrated flow chemistry platforms. acs.orgflinders.edu.au Such systems allow for the safe handling of hazardous intermediates and reagents by confining them to small-volume reactors. nih.govflinders.edu.au